3-(3-Fluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one
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Overview
Description
3-(3-Fluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of fluorine atoms on the phenyl rings and a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 3-fluoroaniline and 4-fluorobenzaldehyde with thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one
- 3-(3-Fluorophenyl)-2-(4-bromophenyl)-1,3-thiazolidin-4-one
- 3-(3-Fluorophenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one
Uniqueness
3-(3-Fluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one is unique due to the presence of fluorine atoms on both phenyl rings, which enhances its chemical stability and biological activity
Properties
Molecular Formula |
C15H11F2NOS |
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Molecular Weight |
291.32 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11F2NOS/c16-11-6-4-10(5-7-11)15-18(14(19)9-20-15)13-3-1-2-12(17)8-13/h1-8,15H,9H2 |
InChI Key |
WXQPNOYOMPYROU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)F)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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